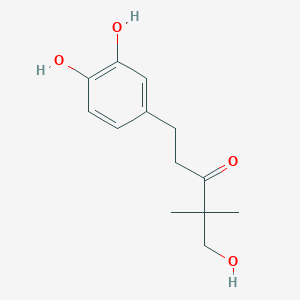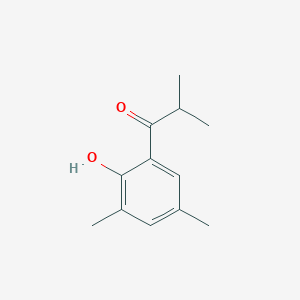
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one
Overview
Description
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one, also known as 2-methyl-3,5-dimethylphenol, is a synthetic compound commonly used in the pharmaceutical and cosmetic industries. It is a white crystalline solid that has a melting point of 83-86°C and a boiling point of 220-222°C. It has a molecular weight of 152.2 g/mol and is soluble in ethanol, methanol, and propylene glycol. 2-methyl-3,5-dimethylphenol is an aromatic compound with a strong odor, and it is used as a flavoring agent and preservative in many food and beverage products.
Scientific Research Applications
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol has been used in a variety of scientific research applications. It is used as an intermediate in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antibiotics. It is also used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. In addition, it has been used to study the structure and reactivity of organic molecules, and to investigate the mechanisms of certain chemical reactions.
Mechanism of Action
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol is an aromatic compound, and as such it can be used as a hydrogen acceptor in organic reactions. It can also act as a catalyst in certain chemical reactions, such as the oxidation of alcohols. In addition, it can be used as a substrate in certain biochemical reactions, such as the oxidation of fatty acids.
Biochemical and Physiological Effects
This compound-dimethylphenol has been shown to have antimicrobial activity against certain bacteria, fungi, and viruses. It has also been shown to have antioxidant activity, and to inhibit the production of certain enzymes. In addition, it has been used as a preservative in food and beverage products, as well as in cosmetics.
Advantages and Limitations for Lab Experiments
1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol is a widely used compound in research laboratories, and it has several advantages. It is relatively inexpensive, and it is soluble in a variety of solvents. In addition, it is relatively stable, and it can be stored at room temperature. However, it is also toxic, and it should be handled with care.
Future Directions
There are many potential future directions for research involving 1-(2-Hydroxy-3,5-dimethyl-phenyl)-2-methyl-propan-1-one-dimethylphenol. It could be used to investigate the mechanisms of chemical reactions, and to develop new synthetic methods. It could also be used to study the structure and reactivity of organic molecules, and to develop new catalysts for organic reactions. In addition, it could be used to investigate the biological activities of other compounds, and to develop new pharmaceuticals and cosmetics.
properties
IUPAC Name |
1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHGFOBMXFKZBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3318991.png)
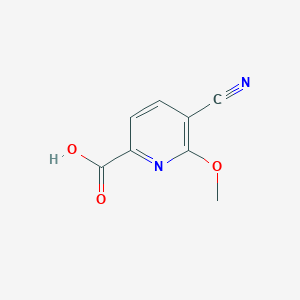
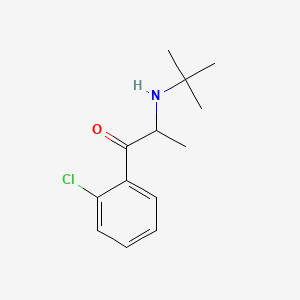
![2-[(Benzyloxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B3319020.png)
![7-Methoxy-2-thioxo-2,3,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B3319036.png)

![Thieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B3319047.png)
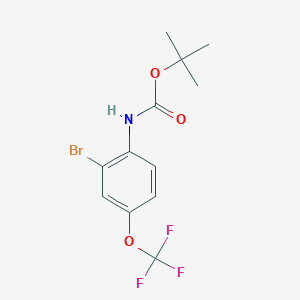
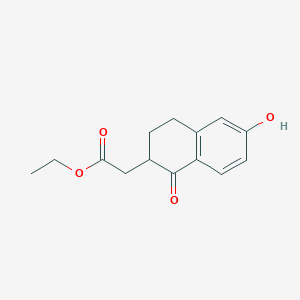
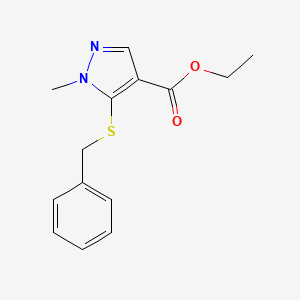

![(2-Methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B3319073.png)
